4-Bromo-2-[(5,6,7,8-tetrahydronaphthalen-1-ylamino)methyl]phenol
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Overview
Description
4-Bromo-2-[(5,6,7,8-tetrahydronaphthalen-1-ylamino)methyl]phenol is a chemical compound with the molecular formula C17H18BrNO and a molecular weight of 332.23 g/mol. This compound is characterized by the presence of a bromine atom, an amino group, and a phenol group, making it a versatile molecule in various scientific and industrial applications.
Mechanism of Action
Target of Action
The primary targets of 4-Bromo-2-[(5,6,7,8-tetrahydronaphthalen-1-ylamino)methyl]phenol are currently unknown. This compound is a biochemical used for proteomics research
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. Its bioavailability, half-life, metabolism, and excretion rates are unknown. The compound’s molecular weight of 332.23 suggests that it could potentially cross biological membranes, which could influence its absorption and distribution.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-[(5,6,7,8-tetrahydronaphthalen-1-ylamino)methyl]phenol typically involves the following steps:
Bromination: The starting material, 2-aminomethylphenol, undergoes bromination to introduce the bromine atom at the 4-position of the benzene ring.
Amination: The brominated compound is then subjected to amination with 5,6,7,8-tetrahydronaphthalen-1-amine under suitable reaction conditions, such as elevated temperature and pressure, to form the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-[(5,6,7,8-tetrahydronaphthalen-1-ylamino)methyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The bromine atom can be reduced to form the corresponding bromide or hydrogen bromide.
Substitution: The amino group can participate in nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) and palladium on carbon (Pd/C) are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products Formed:
Oxidation Products: Quinones, hydroquinones, and other oxidized derivatives.
Reduction Products: Bromide salts and hydrogen bromide.
Substitution Products: Amides, esters, and other substituted derivatives.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antioxidant and antimicrobial properties.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and inflammation.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
4-Bromo-5,6,7,8-tetrahydronaphthalen-1-amine: Similar structure but lacks the phenol group.
2-[(5,6,7,8-tetrahydronaphthalen-1-ylamino)methyl]phenol: Similar structure but lacks the bromine atom.
Uniqueness: 4-Bromo-2-[(5,6,7,8-tetrahydronaphthalen-1-ylamino)methyl]phenol is unique due to the presence of both the bromine atom and the phenol group, which allows it to participate in a wider range of chemical reactions and biological activities compared to its similar compounds.
Biological Activity
4-Bromo-2-[(5,6,7,8-tetrahydronaphthalen-1-ylamino)methyl]phenol is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to summarize the existing research on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C17H18BrN1O
- Molecular Weight : 332.23 g/mol
- CAS Number : 1232797-68-0
- Purity : 98.0%
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, studies have demonstrated that related phenolic compounds can induce apoptosis in cancer cells through various pathways, including the inhibition of Bcl-2 proteins and activation of caspases .
Compound | IC50 (µM) | Mechanism of Action |
---|---|---|
Compound A | 1.61 ± 1.92 | Inhibition of Bcl-2 |
Compound B | 1.98 ± 1.22 | Caspase activation |
Antimicrobial Activity
The compound has shown promising antimicrobial properties against various bacterial strains. The presence of bromine in the structure is believed to enhance its antimicrobial activity by acting on bacterial cell membranes . Studies have reported minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 46.9 |
Escherichia coli | 93.7 |
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cell proliferation.
- Induction of Apoptosis : It promotes programmed cell death in tumor cells through mitochondrial pathways.
- Antioxidant Properties : The phenolic structure provides antioxidant capabilities that can protect cells from oxidative stress.
Study on Antitumor Effects
A study published in a peer-reviewed journal assessed the cytotoxic effects of various phenolic compounds on human cancer cell lines. The results indicated that derivatives similar to this compound significantly reduced cell viability in a dose-dependent manner .
Study on Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of substituted phenols against multi-drug resistant bacteria. The findings highlighted that the incorporation of a bromine atom enhanced the antibacterial efficacy compared to non-brominated analogs .
Properties
IUPAC Name |
4-bromo-2-[(5,6,7,8-tetrahydronaphthalen-1-ylamino)methyl]phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO/c18-14-8-9-17(20)13(10-14)11-19-16-7-3-5-12-4-1-2-6-15(12)16/h3,5,7-10,19-20H,1-2,4,6,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJSSDWLXRPMBCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC=C2NCC3=C(C=CC(=C3)Br)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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